molecular formula C16H22BrNO3 B13684453 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine

Cat. No.: B13684453
M. Wt: 356.25 g/mol
InChI Key: CSARHUXRTZTHSC-UHFFFAOYSA-N
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Description

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 5-bromo-2-methoxybenzaldehyde is reacted with pyrrolidine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.

    Protection: The resulting pyrrolidine is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product, this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include organometallic compounds and halide salts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

    Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield a variety of functionalized pyrrolidines.

Scientific Research Applications

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The presence of the Boc protecting group and the bromine atom allows for selective binding and reactivity with these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine can be compared with similar compounds such as:

    1-Boc-3-(2-bromo-5-methoxyphenyl)pyrrolidine: This compound has a similar structure but with the bromine and methoxy groups in different positions on the phenyl ring.

    1-Boc-3-(5-chloro-2-methoxyphenyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.

    1-Boc-3-(5-bromo-2-hydroxyphenyl)pyrrolidine: This compound has a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides versatility in synthetic applications and biological studies.

Biological Activity

1-Boc-3-(5-bromo-2-methoxyphenyl)pyrrolidine is a compound that has garnered attention due to its unique molecular structure and potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₁H₁₄BrNO
  • Molecular Weight : Approximately 256.14 g/mol
  • Functional Groups : Contains a pyrrolidine ring, a bromo-substituted methoxyphenyl group, and a tert-butoxycarbonyl (Boc) protecting group.

This structural composition is significant for its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may interact with viral enzymes or receptors, potentially inhibiting viral replication.
  • Anticancer Potential : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of related structures have demonstrated significant antiproliferative activity, which could be indicative of this compound's potential in cancer therapy .

The biological mechanisms of action for this compound often involve interactions with specific enzymes or receptors. These interactions can lead to:

  • Inhibition of Tumor Growth : Compounds with similar structures have been found to inhibit tubulin polymerization, leading to apoptosis in cancer cells .
  • Antibacterial Activity : Some derivatives have shown efficacy against resistant bacterial strains, suggesting a mechanism distinct from traditional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibitory effects on viral replication
AnticancerCytotoxic effects on various cancer cell lines
AntibacterialEffective against resistant strains of bacteria

Case Study: Anticancer Activity

A study focusing on the anticancer properties of related pyrrolidine compounds demonstrated that modifications in their structure could significantly enhance their cytotoxicity. For example, compounds with specific substitutions showed IC50 values lower than established anticancer drugs like bleomycin . This suggests that this compound may similarly exhibit potent anticancer activity.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern. A comparison with structurally similar compounds reveals the following:

Compound NameStructural FeaturesUnique Aspects
2-(5-Bromo-2-methoxyphenyl)piperidineSimilar bromo-substituted phenyl groupPiperidine ring instead of pyrrolidine
2-(5-Bromo-2-methoxyphenyl)morpholineMorpholine ring structureDifferent ring system leading to varied reactivity
2-(5-Bromo-2-methoxyphenyl)pyrrolePyrrole ring instead of pyrrolidineAromatic character may influence biological activity

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl 3-(5-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-9-12(17)5-6-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

CSARHUXRTZTHSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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